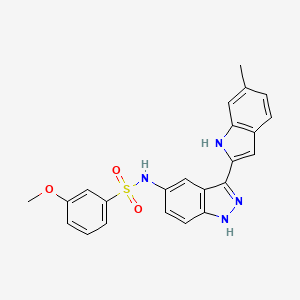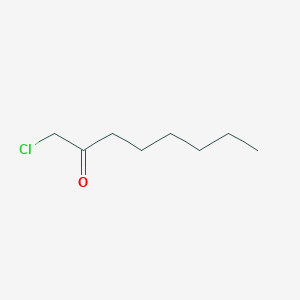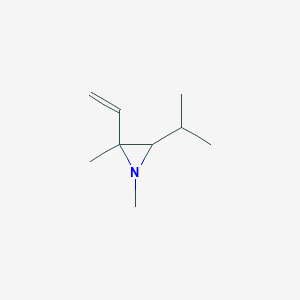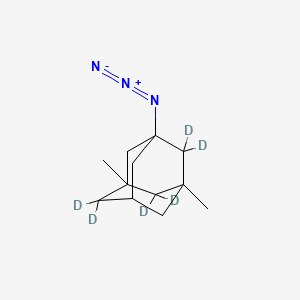
3-methoxy-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide is a complex organic compound that features both indole and indazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The indazole ring can be synthesized through a condensation reaction involving hydrazine derivatives and ortho-substituted benzenes . The final step involves sulfonation to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole and indazole rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles and indazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The compound’s ability to modulate reactive oxygen species (ROS) and inflammation also contributes to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- Ethyl 1H-indole-3-carboxylates .
Uniqueness
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide stands out due to its dual indole and indazole structure, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile therapeutic agent .
Eigenschaften
Molekularformel |
C23H20N4O3S |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14-6-7-15-11-22(24-21(15)10-14)23-19-12-16(8-9-20(19)25-26-23)27-31(28,29)18-5-3-4-17(13-18)30-2/h3-13,24,27H,1-2H3,(H,25,26) |
InChI-Schlüssel |
UVPRFISHLVCTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CC=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)


![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)


![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)

